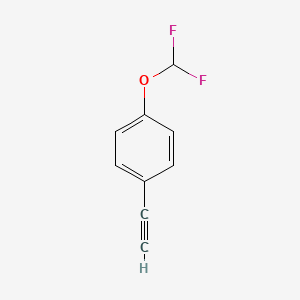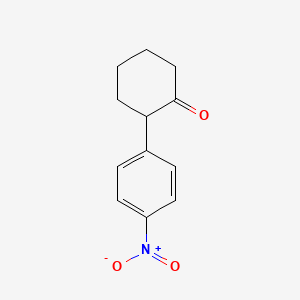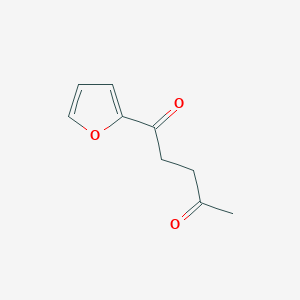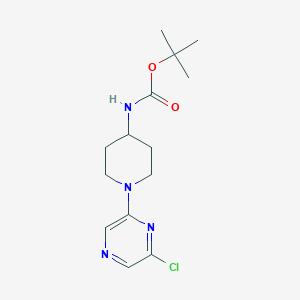
Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate
Descripción general
Descripción
The compound "Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate" is a nitrogenous organic molecule that is likely to be of interest due to its structural features which include a piperidine ring, a pyrazine moiety, and a tert-butyl carbamate group. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with tert-butyl carbamate groups and piperidine rings are frequently studied for their potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, tert-butyl carbamate derivatives are often synthesized by reacting tert-butyl carbazates with various reagents under controlled conditions . The synthesis process can involve the use of acid chlorides, triethylamine, and solvents like dichloromethane to introduce different substituents onto the piperidine ring . The synthesis of complex molecules often requires careful optimization of reaction conditions to achieve the desired selectivity and yield .
Molecular Structure Analysis
The molecular structure of related compounds is usually confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . XRD provides detailed information about the crystal structure, including bond lengths and angles, which can be compared with computational models obtained through density functional theory (DFT) calculations . NMR and MS are essential for verifying the molecular identity and purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carbamate derivatives can be influenced by the presence of substituents on the piperidine ring and the nature of the heterocyclic moieties attached to it. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity towards nucleophiles and electrophiles . Additionally, the presence of a tert-butyl group can provide steric hindrance, affecting the compound's ability to participate in certain reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be deduced from the molecular structure and intermolecular interactions present in the crystal lattice, as evidenced by hydrogen bonding patterns observed in XRD studies . Computational studies, including DFT and molecular electrostatic potential (MEP) analyses, can provide insights into the electronic properties and reactivity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
"Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate" is involved in complex synthetic routes, such as those in the production of Vandetanib, a therapeutic agent. The synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, highlighting its significance in industrial-scale chemical synthesis due to favorable yields and commercial value (W. Mi, 2015).
Role in N-Heterocycle Synthesis
This compound plays a crucial role in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines, via sulfinimines. These N-heterocycles are core structures in many natural products and pharmaceuticals, demonstrating the compound's importance in medicinal chemistry and drug design (R. Philip et al., 2020).
Environmental and Toxicological Studies
The compound's analogs, like tert-butylated phenols, have been studied for their occurrence, fate, and toxicity in the environment. Such studies are crucial for understanding the environmental impact and safety of chemicals related to "Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate" (Runzeng Liu & S. Mabury, 2020).
Etherification Processes
Research on etherification, such as in the production of Methyl Tert-Butyl Ether (MTBE), provides insights into the reaction mechanisms and environmental considerations of tert-butylated compounds. Understanding these processes is essential for developing safer and more efficient synthetic methodologies (L. Hsieh et al., 2011).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of structurally related compounds, like Ethyl Tert-Butyl Ether (ETBE), have been extensively reviewed. This research provides a foundation for predicting the environmental behavior of "Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate" and its potential bioremediation strategies (S. Thornton et al., 2020).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-4-6-19(7-5-10)12-9-16-8-11(15)18-12/h8-10H,4-7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINZZSEGNJHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157491 | |
| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate | |
CAS RN |
596817-48-0 | |
| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596817-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(6-chloro-2-pyrazinyl)-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


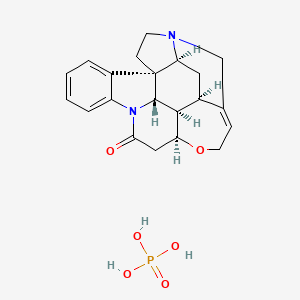
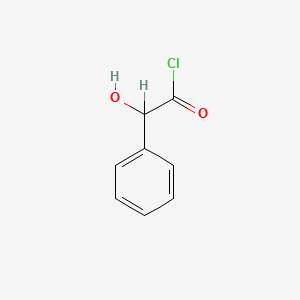
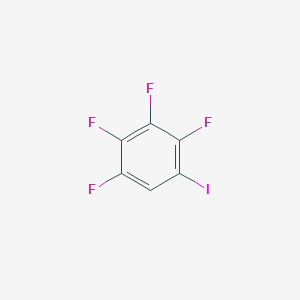
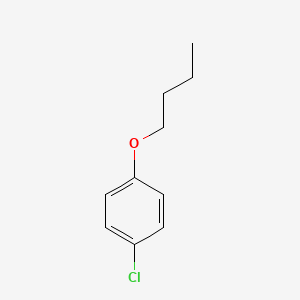
![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)
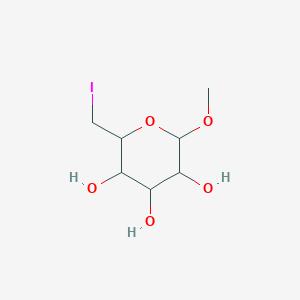
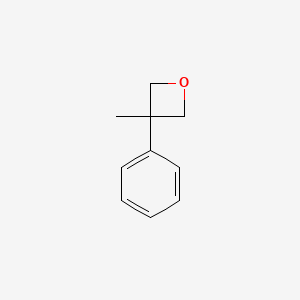
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)


